2-Butenamide,4-(dimethylamino)-(9CI)
Description
Properties
CAS No. |
193404-79-4 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.175 |
IUPAC Name |
4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9) |
InChI Key |
YLUGQOCWOPDIMD-UHFFFAOYSA-N |
SMILES |
CN(C)CC=CC(=O)N |
Synonyms |
2-Butenamide,4-(dimethylamino)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Table 1: Cyanoacetamide Synthesis Parameters
| Substrate | Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 3-Chloro-4-fluoroaniline | DCC | DMF | 10–15 | 94 | 97.5 |
| 2,4-Dichloro-5-methoxyaniline | DIC | THF | 75–79 | 79 | 96.7 |
Condensation to Enaminonitrile Intermediates
The cyanoacetamide intermediate undergoes condensation with substituted anilines in the presence of trialkylorthoformates to form enaminonitriles. For instance, (3-chloro-4-fluoro)-2-cyanoacetamide reacts with 4-bromo-3-ethoxyaniline hydrochloride in isopropanol using triethylorthoformate at 72°C for 10 hours, yielding 4-bromo-3-ethoxyanilino-(N-3-chloro-4-fluorophenyl)-2-cyano-2-propenamide (70% yield). This step establishes the α,β-unsaturated nitrile framework critical for subsequent cyclization.
Key Considerations
-
Catalyst : Triethylorthoformate acts as a dehydrating agent, promoting imine formation.
-
Solvent Effects : Polar aprotic solvents (e.g., isopropanol) enhance reaction rates compared to nonpolar alternatives.
Cyclization to the Quinazoline Core
The enaminonitrile intermediate undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the quinazoline scaffold. A suspension of 4-bromo-3-ethoxyanilino-(N-3-chloro-4-fluorophenyl)-2-cyano-2-propenamide in acetonitrile and methanol reacts with POCl₃ at 80–82°C for 24 hours, yielding 6-bromo-[7-ethoxy-4-(3-chloro-4-fluorophenyl)amino]-3-quinolinecarbonitrile with 84% yield. The reaction proceeds via electrophilic aromatic substitution, followed by intramolecular cyclization.
Table 2: Cyclization Reaction Parameters
| Intermediate | Solvent | POCl₃ (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-3-ethoxyanilino-propenamide | Acetonitrile | 2.1 | 80–82 | 24 | 84 |
| 4-Bromo-3-ethoxyanilino-propenamide | Toluene | 2.1 | 105–108 | 16 | 72 |
Scalability and Industrial Adaptations
Large-scale synthesis (e.g., 1 kg batches) employs continuous filtration and temperature-controlled reactors to maintain consistency. For example, using toluene as a solvent reduces viscosity, facilitating efficient mixing and heat transfer during cyclization .
Chemical Reactions Analysis
2-Butenamide, 4-(dimethylamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Butenamide, 4-(dimethylamino)-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Afatinib, it is relevant in pharmaceutical research and development.
Industry: It is used in the manufacture of various industrial products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Butenamide, 4-(dimethylamino)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- 4-(Dimethylamino) Substitution: The dimethylamino group at the 4-position distinguishes this compound from analogs with substitutions at other positions (e.g., 2-(dimethylamino) ethyl methacrylate in ). The 4-position optimizes electronic effects, enhancing resonance stabilization and intermolecular interactions .
- Butenamide Backbone: Compared to esters (e.g., ethyl 4-(dimethylamino) benzoate) or carbamates (e.g., aminocarb in ), the butenamide group offers greater hydrolytic stability and hydrogen-bonding capacity.
Structural Analogs:
Physical and Chemical Properties
Solubility and Stability:
- 2-Butenamide,4-(dimethylamino)-(9CI) Derivatives: Exhibit enhanced solubility in polar solvents due to the dimethylamino group. For example, Pelitinib’s hydrochloride salt () shows improved crystallinity and stability under acidic conditions .
- Comparison with Esters: Ethyl 4-(dimethylamino) benzoate () demonstrates higher reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, attributed to the para-substitution’s electronic effects .
Thermal Stability:
- The polymorph α crystal form of a butenamide p-toluenesulfonate derivative () displays a melting point >200°C and resistance to degradation under high temperatures and light, outperforming non-crystalline analogs .
Anticancer Activity:
- Pelitinib (EKB-569): A derivative of 4-(dimethylamino)-2-butenamide, inhibits epidermal growth factor receptor (EGFR) with an IC₅₀ of 1.2 nM. The dimethylamino group enhances binding affinity to the kinase domain .
Neuromuscular Effects:
- In vitro studies () highlight that dimethylamino-substituted hydrazones (e.g., pyrrole-2-carbaldehyde derivatives) induce ileal contractions at 0.48 Hz frequency, suggesting structural analogs with bulkier substituents (e.g., pregnane derivatives) may exhibit reduced motility effects .
Reactivity in Polymer Systems:
- Ethyl 4-(dimethylamino) benzoate achieves a 92% degree of conversion in resin cements, outperforming 2-(dimethylamino) ethyl methacrylate (78%). This underscores the importance of substitution position on reactivity .
Q & A
Q. Impact on Efficacy :
- Maleate Salts : Form I exhibits higher solubility (25 mg/mL vs. 12 mg/mL for Form II) and improved oral bioavailability in preclinical models .
How is 2-Butenamide,4-(dimethylamino)-(9CI) evaluated in disease models such as cancer or myocardial hypertrophy?
Advanced
Biological evaluation strategies include:
- In Vitro Assays :
- In Vivo Models :
Q. Key Parameters :
| Model | Endpoint | Outcome |
|---|---|---|
| Xenograft | Tumor volume reduction | 60–70% inhibition at 50 mg/kg |
| Myocardial Hypertrophy | Left ventricular mass index | 25% reduction vs. control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
